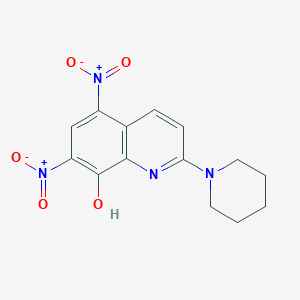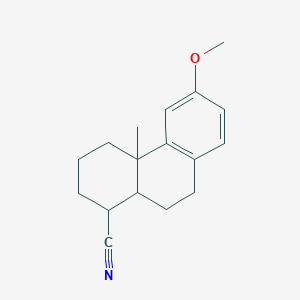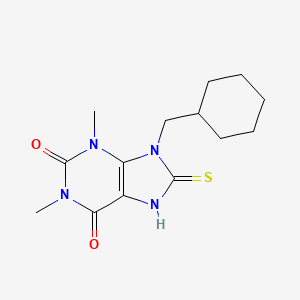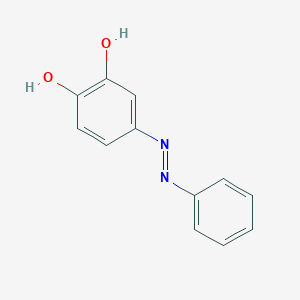
5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol typically involves the nitration of 2-piperidin-1-ylquinolin-8-ol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 5 and 7 positions of the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol involves its interaction with specific molecular targets. The nitro groups play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for antimicrobial and anticancer therapies.
類似化合物との比較
Similar Compounds
- 5,7-Dinitro-8-hydroxyquinoline
- 5,7-Dinitroquinoline
- 2-Piperidin-1-ylquinoline
Uniqueness
5,7-Dinitro-2-piperidin-1-ylquinolin-8-ol is unique due to the presence of both nitro groups and the piperidinyl moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
31568-89-5 |
|---|---|
分子式 |
C14H14N4O5 |
分子量 |
318.28 g/mol |
IUPAC名 |
5,7-dinitro-2-piperidin-1-ylquinolin-8-ol |
InChI |
InChI=1S/C14H14N4O5/c19-14-11(18(22)23)8-10(17(20)21)9-4-5-12(15-13(9)14)16-6-2-1-3-7-16/h4-5,8,19H,1-3,6-7H2 |
InChIキー |
DMSOJAGNIDGGKU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC3=C(C=C2)C(=CC(=C3O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)



![6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)

![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)


![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
